![molecular formula C9H14N2S B2364122 5-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole CAS No. 1503466-63-4](/img/structure/B2364122.png)
5-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole
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Overview
Description
The compound “5-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole” is a type of organic compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The pyrrolidine ring’s stereogenicity is one of its most significant features, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “5-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring is a common feature in medicinal chemistry, often used to obtain compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule . The thiazole ring, similarly, is a crucial component in many drugs due to its bioactivity. Therefore, “5-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole” could serve as a versatile scaffold for developing novel biologically active compounds.
Antiviral Agents
Compounds featuring pyrrolidine have been investigated for their potential as antiviral agents. The structural diversity afforded by the pyrrolidine ring can lead to the development of new molecules with selective activity against various viral targets . The thiazole component also has been associated with antiviral properties, making this compound a candidate for antiviral drug synthesis.
Anti-Inflammatory Applications
The anti-inflammatory properties of pyrrolidine derivatives make them suitable candidates for the treatment of inflammatory diseases. The compound could be synthesized into various derivatives to test for efficacy in reducing inflammation .
Cancer Research
Thiazole derivatives are known for their application in cancer research, often as kinase inhibitors or apoptosis inducers. The combination of a pyrrolidine ring could enhance the compound’s effectiveness or specificity in targeting cancer cells .
Neuropharmacology
Pyrrolidine derivatives are also explored for their neuropharmacological effects. This compound could be used to study its impact on neurological pathways or disorders, potentially leading to the development of new treatments for neurodegenerative diseases .
Enantioselective Synthesis
The stereogenicity of the pyrrolidine ring means that “5-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole” could be used in the enantioselective synthesis of pharmaceuticals. Different stereoisomers of the compound could be synthesized and studied for their biological activity, which is often dependent on the spatial orientation of substituents .
Mechanism of Action
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in its structure is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence its interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological activities .
Pharmacokinetics
The presence of the pyrrolidine ring in its structure could potentially influence these properties .
properties
IUPAC Name |
5-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-7-5-11-9(12-7)4-8-2-3-10-6-8/h5,8,10H,2-4,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLJKWYCIDLUKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CC2CCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole |
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